Pyridoxine-d3 Hydrochloride
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Overview
Description
Pyridoxine-d3 Hydrochloride is a deuterated form of Pyridoxine Hydrochloride, which is a derivative of vitamin B6. This compound is used in various scientific research applications due to its stability and isotopic labeling, which makes it useful in metabolic studies and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridoxine-d3 Hydrochloride typically involves the deuteration of Pyridoxine Hydrochloride. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst like palladium on carbon (Pd/C) to facilitate the exchange.
Industrial Production Methods
Industrial production of Pyridoxine Hydrochloride, the non-deuterated form, involves the condensation of cyanoacetamide with 1,3-dicarbonyl compounds. This method has been adapted for large-scale production, with significant improvements in yield and cost-efficiency over the years . The deuteration step is then applied to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Pyridoxine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to Pyridoxal-d3 Hydrochloride.
Reduction: Conversion to Pyridoxamine-d3 Hydrochloride.
Substitution: Formation of derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Pyridoxal-d3 Hydrochloride.
Reduction: Pyridoxamine-d3 Hydrochloride.
Substitution: Various substituted pyridoxine derivatives.
Scientific Research Applications
Pyridoxine-d3 Hydrochloride is extensively used in scientific research, including:
Chemistry: As a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways.
Biology: In studies of vitamin B6 metabolism and its role in enzymatic reactions.
Medicine: For pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of vitamin B6.
Industry: In the development of nutritional supplements and fortified foods.
Mechanism of Action
Pyridoxine-d3 Hydrochloride, like its non-deuterated counterpart, is converted in the body to Pyridoxal 5’-phosphate, the active form of vitamin B6. This coenzyme is involved in numerous biochemical reactions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production . The molecular targets include various enzymes that require Pyridoxal 5’-phosphate as a cofactor.
Comparison with Similar Compounds
Similar Compounds
Pyridoxine Hydrochloride: The non-deuterated form, widely used in vitamin B6 supplements.
Pyridoxal Hydrochloride: Another form of vitamin B6, used in similar applications.
Pyridoxamine Hydrochloride: Also a form of vitamin B6, with distinct biochemical roles.
Uniqueness
Pyridoxine-d3 Hydrochloride is unique due to its isotopic labeling, which provides advantages in research applications, particularly in tracing and quantifying metabolic processes. This makes it a valuable tool in both basic and applied sciences.
Properties
IUPAC Name |
4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQODAHGAHPFQ-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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